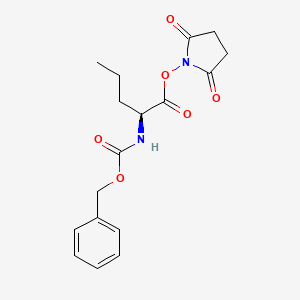

Z-Nva-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYARCVZBPRJTQS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155532 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71447-85-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71447-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis, Characterization, and Application of Z-Nva-Osu: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Activated Amino Acids in Peptide-Based Therapeutics

In the landscape of modern drug discovery, peptide-based molecules represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. The construction of these complex biomolecules, however, hinges on the precise and efficient formation of amide bonds. This guide provides an in-depth technical overview of Z-Nva-Osu, or (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate, a key building block in peptide synthesis and a valuable tool in the development of targeted therapeutics, particularly enzyme inhibitors.

This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating. Every claim is grounded in authoritative sources to provide a trustworthy resource for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-norvaline. Its structure is characterized by two key functional moieties: the benzyloxycarbonyl (Z) group protecting the α-amine and the N-hydroxysuccinimide (Osu) ester activating the carboxyl group.

| Property | Value | Source(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate | |

| Synonyms | Z-L-norvaline N-hydroxysuccinimide ester, Cbthis compound | |

| Molecular Formula | C₁₇H₂₀N₂O₆ | |

| Molecular Weight | 348.35 g/mol | |

| CAS Number | 71447-85-3 |

The benzyloxycarbonyl (Z) group provides robust protection of the amine functionality during coupling reactions and can be removed under specific conditions, typically catalytic hydrogenation, which offers orthogonality to other protecting groups. The N-hydroxysuccinimide ester is a highly effective activating group that renders the carboxyl carbon susceptible to nucleophilic attack by a primary amine, facilitating efficient peptide bond formation.

Caption: 2D structure of this compound.

Synthesis and Quality Control of this compound

The synthesis of this compound is a two-step process, beginning with the protection of L-norvaline, followed by the activation of the carboxylic acid.

Synthesis of N-Benzyloxycarbonyl-L-norvaline (Z-Nva-OH)

The first step involves the protection of the α-amino group of L-norvaline with a benzyloxycarbonyl (Z) group. This is typically achieved through a Schotten-Baumann reaction.

-

Dissolution: Dissolve L-norvaline (1 equivalent) in a 1 M sodium hydroxide solution.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Protecting Group: Add benzyl chloroformate (Z-Cl) (1.1 equivalents) dropwise to the cooled solution while maintaining the pH between 9 and 10 by the concurrent addition of 4 M sodium hydroxide.

-

Reaction: Allow the reaction to stir at room temperature for 2-3 hours after the addition is complete.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid, which will precipitate the Z-Nva-OH.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound from Z-Nva-OH

The second step is the activation of the carboxylic acid of Z-Nva-OH by converting it into an N-hydroxysuccinimide ester. This is commonly accomplished using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Dissolution: Dissolve Z-Nva-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Coupling Agent: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture with stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Remove the DCU precipitate by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Quality Control and Characterization

The purity and identity of this compound are critical for its successful application in peptide synthesis. A combination of analytical techniques should be employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for assessing the purity of this compound. A reversed-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used. The purity is determined by the peak area percentage of the main component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Mechanism of Action and Applications in Drug Development

The utility of this compound in drug development stems from its ability to readily react with primary amines to form stable amide bonds.

Mechanism of Amide Bond Formation

The N-hydroxysuccinimide ester of this compound is an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide anion to form the stable amide bond.

Caption: Mechanism of amide bond formation using this compound.

Application in the Synthesis of Peptidic Enzyme Inhibitors

A significant application of this compound is in the synthesis of peptidic inhibitors of proteases, such as human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The development of potent and selective HNE inhibitors is a major therapeutic goal. Peptidic derivatives are often explored as potential inhibitors, and this compound can serve as a key building block in their synthesis.[1]

This workflow outlines the synthesis of a hypothetical tripeptide precursor, Z-Nva-Val-Ala-OMe, which could be further elaborated into a potent HNE inhibitor.

-

Dipeptide Synthesis (Z-Nva-Val-OMe):

-

Dissolve L-valine methyl ester hydrochloride (1 equivalent) in an appropriate solvent like DMF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add this compound (1 equivalent) to the solution and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Perform an aqueous work-up to remove water-soluble byproducts and purify the dipeptide by flash chromatography.

-

-

Deprotection of the Dipeptide:

-

Remove the Z-group from Z-Nva-Val-OMe via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield H-Nva-Val-OMe.

-

-

Tripeptide Synthesis (Z-Ala-Nva-Val-OMe):

-

In a separate reaction, activate Z-L-alanine (Z-Ala-OH) using the DCC/NHS method described in section 2.2 to form Z-Ala-Osu.

-

Couple the resulting Z-Ala-Osu with H-Nva-Val-OMe using a similar procedure as in the dipeptide synthesis step.

-

This step-wise approach allows for the controlled assembly of a peptide sequence that can be designed to specifically interact with the active site of the target enzyme.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials. It is often recommended to store under an inert atmosphere.

Conclusion: A Versatile Reagent for Advancing Drug Discovery

This compound is a valuable and versatile reagent for researchers in the field of drug development. Its pre-activated nature allows for efficient and predictable amide bond formation, a cornerstone of peptide synthesis. The insights and protocols provided in this guide are intended to empower scientists to confidently and effectively utilize this compound in their research, particularly in the promising area of developing novel peptidic enzyme inhibitors. By understanding its synthesis, characterization, and mechanism of action, researchers can better leverage this powerful tool to accelerate the discovery of new and effective therapeutics.

References

-

PubChem. This compound | C17H20N2O6. National Center for Biotechnology Information. Available from: [Link]

-

GL Biochem (Shanghai) Ltd. Z-Nva-OH CAS NO.21691-44-1. LookChem. Available from: [Link]

-

Bioorganic & Medicinal Chemistry. Design and synthesis of new orally active inhibitors of human neutrophil elastase. 1997;5(12):2251-2267. Available from: [Link]

-

Ohio State University Extension. Safety Data Sheets (SDSs). Ohioline. Available from: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Organic Syntheses. An Efficient and Practical Method for the Synthesis of Z-L-Phg-Val-OMe by the EDC/Oxyma Pure Coupling System. 2014;91:91-100. Available from: [Link]

-

Journal of Lipid Research. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. 1967;8(2):142-5. Available from: [Link]

-

ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Available from: [Link]

Sources

An In-Depth Technical Guide to Z-L-norvaline N-hydroxysuccinimide Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Activated Esters in Amide Bond Formation

In the landscape of modern chemical biology and drug discovery, the efficient and reliable formation of amide bonds is a cornerstone of synthesizing peptides, modifying proteins, and constructing complex molecular architectures. Among the arsenal of reagents developed for this purpose, N-hydroxysuccinimide (NHS) esters have emerged as a highly effective and versatile class of amine-reactive compounds. This guide provides a comprehensive technical overview of a specific and valuable member of this class: Z-L-norvaline N-hydroxysuccinimide ester.

This document will delve into the core physicochemical properties, synthesis, and reactivity of Z-L-norvaline N-hydroxysuccinimide ester. We will explore its practical applications with detailed experimental protocols, offering insights into the rationale behind procedural steps. This guide is intended to serve as a practical resource for researchers at the bench, providing the necessary information to confidently and effectively utilize this reagent in their scientific endeavors.

Physicochemical Properties of Z-L-norvaline N-hydroxysuccinimide Ester

Z-L-norvaline N-hydroxysuccinimide ester is a white to off-white crystalline solid. Its chemical structure consists of the amino acid L-norvaline, which is protected at the N-terminus with a benzyloxycarbonyl (Z) group and activated at the C-terminus as an N-hydroxysuccinimide ester. This combination of a protecting group and an activating group makes it a stable, yet reactive building block for organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 71447-85-3 | [1] |

| Molecular Formula | C₁₇H₂₀N₂O₆ | Chem-Impex |

| Molecular Weight | 348.35 g/mol | Chem-Impex |

| Appearance | White to off-white powder | [2] |

| Melting Point | Data not available for Z-L-norvaline-NHS ester. For the closely related Z-L-valine-NHS ester: 113-118 °C. | [2] |

| Optical Rotation | Data not available for Z-L-norvaline-NHS ester. For the closely related Z-L-valine-NHS ester: [α]²⁰/D = -25 ± 2º. | [2] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C, desiccated | [2] |

Synthesis and Purification

The synthesis of Z-L-norvaline N-hydroxysuccinimide ester is typically achieved through the activation of the carboxylic acid of Z-L-norvaline using a coupling agent in the presence of N-hydroxysuccinimide. The most common method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).

General Synthesis Workflow using DCC

Caption: General workflow for the synthesis of Z-L-norvaline N-hydroxysuccinimide ester.

Detailed Synthesis Protocol

Materials:

-

Z-L-norvaline

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous dioxane or ethyl acetate

-

Isopropanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve Z-L-norvaline (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of the reaction solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield pure Z-L-norvaline N-hydroxysuccinimide ester as a white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as DCC and the activated NHS ester are sensitive to hydrolysis. Water would lead to the formation of the starting carboxylic acid and reduce the yield.

-

Cooling to 0 °C: The initial reaction is carried out at 0 °C to control the exothermic reaction and minimize potential side reactions.

-

Excess NHS and DCC: A slight excess of NHS and DCC is often used to ensure complete conversion of the starting carboxylic acid.

-

Filtration of DCU: DCU is insoluble in most organic solvents and can be easily removed by filtration, which is a key advantage of the DCC/NHS coupling method.

-

Recrystallization: This final step is essential for obtaining a highly pure product, which is critical for subsequent applications like peptide synthesis where purity directly impacts the success of the coupling reaction.

Reactivity and Mechanism of Action

The utility of Z-L-norvaline N-hydroxysuccinimide ester lies in its ability to readily react with primary amines to form a stable amide bond. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine.

Caption: Reaction of Z-L-norvaline N-hydroxysuccinimide ester with a primary amine.

The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often beneficial to deprotonate the amine, increasing its nucleophilicity. The optimal pH for the reaction in aqueous-organic mixtures is typically between 7 and 9. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.

Applications and Experimental Protocols

Z-L-norvaline N-hydroxysuccinimide ester is a valuable reagent in several areas of research and development.

Peptide Synthesis

This is the primary application of Z-L-norvaline N-hydroxysuccinimide ester. It serves as an activated building block for the stepwise synthesis of peptides in solution-phase synthesis.

Protocol for Solution-Phase Peptide Coupling:

Materials:

-

Z-L-norvaline N-hydroxysuccinimide ester (1 equivalent)

-

Amino acid ester hydrochloride or peptide with a free N-terminus (1 equivalent)

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1-2 equivalents)

-

Anhydrous DMF or DCM

-

Saturated sodium bicarbonate solution

-

1 M HCl solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amino acid ester hydrochloride or peptide with a free N-terminus in anhydrous DMF or DCM.

-

Add DIPEA or NMM to the solution to neutralize the hydrochloride and deprotonate the free amine. Stir for 10-15 minutes at room temperature.

-

Add a solution of Z-L-norvaline N-hydroxysuccinimide ester in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting peptide by silica gel column chromatography to obtain the pure coupled product.

Bioconjugation and Protein Modification

Z-L-norvaline N-hydroxysuccinimide ester can be used to modify proteins and other biomolecules that contain accessible primary amine groups (e.g., the epsilon-amino group of lysine residues or the N-terminus). This can be useful for introducing a specific amino acid derivative for structure-activity relationship studies or for attaching a label or tag after deprotection of the Z-group.

Protocol for Protein Labeling:

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Z-L-norvaline N-hydroxysuccinimide ester

-

Anhydrous DMF or DMSO

-

Size-exclusion chromatography column or dialysis membrane

Procedure:

-

Prepare a stock solution of Z-L-norvaline N-hydroxysuccinimide ester in anhydrous DMF or DMSO.

-

To the protein solution in the reaction buffer, add a calculated amount of the NHS ester stock solution. The molar ratio of NHS ester to protein will depend on the desired degree of labeling and should be optimized empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight with gentle stirring.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of about 50 mM.

-

Remove the excess unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterize the labeled protein using techniques such as mass spectrometry to determine the degree of modification.

Safety and Handling

Potential Hazards:

-

N-hydroxysuccinimide: Can cause skin and serious eye irritation[3]. It is advisable to handle the compound with care to avoid contact.

-

Carbodiimides (used in synthesis): Reagents like DCC are potent skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Organic Solvents: The solvents used in synthesis and reactions (e.g., dioxane, DMF, DCM) have their own specific hazards and should be handled accordingly.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling Z-L-norvaline N-hydroxysuccinimide ester and its reagents.

-

Ventilation: Work in a well-ventilated laboratory or a chemical fume hood, especially when handling volatile organic solvents or dusty powders.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents[4]. Recommended storage is at 0-8 °C[2].

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield in peptide coupling | 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the NHS ester. 3. Insufficiently nucleophilic amine. 4. Steric hindrance. | 1. Ensure high purity of starting materials and coupling reagents. 2. Use anhydrous solvents and reagents. 3. Add a non-nucleophilic base (DIPEA, NMM) to deprotonate the amine. Ensure the pH is in the optimal range (7-9). 4. Increase reaction time and/or temperature. Consider using a more potent coupling reagent if steric hindrance is significant. |

| Multiple spots on TLC indicating side products | 1. Side reactions with nucleophilic side chains of amino acids. 2. Racemization of the activated amino acid. 3. Reaction with the solvent (e.g., DMF). | 1. Use appropriate protecting groups for reactive amino acid side chains. 2. Avoid strong bases and prolonged reaction times at elevated temperatures. 3. Use high-purity, amine-free DMF. |

| Difficulty in purifying the final product | 1. Co-elution of the product with starting materials or byproducts. 2. Insolubility of the product. | 1. Optimize the chromatography conditions (solvent system, gradient). 2. Try a different purification method, such as recrystallization or preparative HPLC. |

Comparative Analysis with Other Coupling Reagents

Z-L-norvaline N-hydroxysuccinimide ester is one of many options for peptide coupling. Its advantages include its relative stability, ease of handling as a crystalline solid, and the generation of a water-soluble byproduct (NHS). However, for particularly difficult couplings, such as those involving sterically hindered amino acids, other more reactive coupling reagents may be more effective.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Inexpensive, effective for many couplings. | Can cause racemization, DCC byproduct (DCU) can be difficult to remove completely. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency, fast reaction times, low racemization. | More expensive than carbodiimides, can undergo side reactions (guanidinylation). |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, fast reaction times, low racemization, byproducts are generally less problematic. | More expensive, can be moisture-sensitive. |

| Activated Esters | NHS esters , Pfp esters | Stable, isolable solids, easy to handle, good for solution-phase synthesis. | May be less reactive than in situ generated active species, slower reaction times for hindered couplings. |

Conclusion

Z-L-norvaline N-hydroxysuccinimide ester is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its stability, predictable reactivity, and ease of use make it an excellent choice for a variety of applications, particularly in peptide synthesis and bioconjugation. By understanding its properties, synthesis, and reaction mechanisms, and by following established protocols and safety precautions, researchers can effectively leverage this compound to advance their scientific objectives. This guide provides a solid foundation for the successful application of Z-L-norvaline N-hydroxysuccinimide ester in the laboratory.

References

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

-

Journal of the Chemical Society C: Organic. Synthesis of activated esters of N-protected amino-acids. [Link]

-

Semantic Scholar. Synthesis of activated esters of N-protected amino-acids.[Link]

-

Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. [Link]

-

Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]

-

ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. [Link]

-

PubMed. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. [Link]

-

HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

NIST WebBook. l-Norvaline, N-allyloxycarbonyl-, nonyl ester. [Link]

-

PubChem. L-Norvaline, methyl ester. [Link]

-

ResearchGate. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. [Link]

-

ResearchGate. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 | Request PDF. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. [Link]

-

ResearchGate. Comparison of FTIR spectra of L-valine and LVNiC | Download Table. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

MassBank. Organic acids and derivatives. [Link]

-

SpectraBase. L-Norvaline - Optional[FTIR] - Spectrum. [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

SpectraBase. but-3-yn-1-yl ester - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Benzyloxycarbonyl-Norvaline-O-succinimide (Z-Nva-OSu)

This in-depth technical guide provides a comprehensive overview of the synthesis of benzyloxycarbonyl-norvaline-O-succinimide (Z-Nva-OSu), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction: The Significance of Activated Amino Acids in Peptide Synthesis

The construction of peptides with a defined sequence is a cornerstone of modern drug discovery and biochemical research. The formation of a peptide bond between two amino acids is not a spontaneous process and requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of the other. N-hydroxysuccinimide (NHS) esters are widely employed as activated amino acids due to their relatively high reactivity towards primary amines and their stability for isolation and storage.[1][2]

Benzyloxycarbonyl-norvaline-O-succinimide (this compound) is a derivative of the non-proteinogenic amino acid L-norvaline. The benzyloxycarbonyl (Z or Cbz) group serves as a urethane-type protecting group for the α-amino group, which is stable under various conditions but can be readily removed by catalytic hydrogenation.[3][4] The O-succinimide ester provides the necessary activation for peptide coupling reactions. This guide will detail the two-stage synthesis of this compound, starting from L-norvaline.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is a sequential process that first involves the protection of the amino group of L-norvaline, followed by the activation of the carboxylic acid group.

Stage 1: N-protection of L-Norvaline to Yield Benzyloxycarbonyl-Norvaline (Z-Nva-OH)

The initial step is the introduction of the benzyloxycarbonyl (Z) protecting group onto the amino group of L-norvaline. This is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate under basic conditions.[5][6] The base is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

Stage 2: Carboxylic Acid Activation to form Benzyloxycarbonyl-Norvaline-O-succinimide (this compound)

The second and final stage involves the conversion of the carboxylic acid of Z-Nva-OH into a more reactive O-succinimide ester. This is most commonly accomplished using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[7][8][9][10] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired active ester and a urea byproduct.[11][12]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| L-Norvaline | C5H11NO2 | 117.15 | ≥98% |

| Sodium Bicarbonate | NaHCO3 | 84.01 | ≥99% |

| Benzyl Chloroformate | C8H7ClO2 | 170.59 | ≥97% |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous, ≥99.8% |

| N-Hydroxysuccinimide (NHS) | C4H5NO3 | 115.09 | ≥98% |

| Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | ≥99% |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade |

| Hexanes | C6H14 | - | ACS Grade |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Granular |

Synthesis of Benzyloxycarbonyl-Norvaline (Z-Nva-OH)

-

Dissolution of L-Norvaline: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-norvaline (5.00 g, 42.7 mmol) in a 1 M solution of sodium bicarbonate (50 mL). Stir at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Benzyl Chloroformate: While vigorously stirring, slowly add benzyl chloroformate (8.0 g, 46.9 mmol, 1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will become cloudy.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

-

-

Purification: The crude Z-Nva-OH can be purified by recrystallization from ethyl acetate/hexanes to yield a crystalline white solid.

Synthesis of Benzyloxycarbonyl-Norvaline-O-succinimide (this compound)

-

Dissolution of Reagents: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Z-Nva-OH (5.00 g, 19.9 mmol) and N-hydroxysuccinimide (2.52 g, 21.9 mmol, 1.1 equivalents) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of DCC: In a separate flask, dissolve dicyclohexylcarbodiimide (4.52 g, 21.9 mmol, 1.1 equivalents) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled solution of Z-Nva-OH and NHS over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight (approximately 16 hours).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain a white solid.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a crystalline white solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the urethane carbonyl.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

Benzyl Chloroformate: Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dicyclohexylcarbodiimide (DCC): Is a potent sensitizer and can cause severe allergic reactions upon skin contact or inhalation.[13][14][15] It is crucial to avoid any direct contact. Always wear gloves and handle DCC in a fume hood.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): While generally considered less hazardous than DCC, EDC is also a sensitizer and should be handled with care.[9]

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

Visualization of the Synthetic Workflow

Overall Synthesis Pathway

Caption: Overall two-step synthesis of this compound from L-Norvaline.

Experimental Workflow for this compound Synthesis

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of benzyloxycarbonyl-norvaline-O-succinimide is a well-established and reliable procedure that provides a valuable reagent for peptide synthesis. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently produce high-quality this compound for their drug discovery and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions, meticulous purification of intermediates and the final product, and a steadfast commitment to laboratory safety.

References

- Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]

-

ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. Available at: [Link]

- Google Patents. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

- Google Patents. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

ResearchGate. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

ResearchGate. Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Available at: [Link]

-

PMC. An Evaluation of the Occupational Health Hazards of Peptide Couplers. Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

-

ACS Publications. An Evaluation of the Occupational Health Hazards of Peptide Couplers. Available at: [Link]

- Google Patents. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

N-Hydroxysuccinimide active ester. Available at: [Link]

-

ResearchGate. Synthesis of amino acid conjugate 8. Reagents and conditions: (a) Fmoc-OSu, NaHCO3, H2O–Acetone (1:1), 20 h. Available at: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

PMC. Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. Available at: [Link]

-

Science.gov. n-hydroxysuccinimide ester functionalized: Topics by Science.gov. Available at: [Link]

-

PubMed. Amine coupling through EDC/NHS: a practical approach. Available at: [Link]

-

American Peptide Society. Coupling Agent Hazards. Available at: [Link]

-

ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Available at: [Link]

-

MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

-

PNAS. Superactivation of thermolysin by acylation with amino acid N-hydroxysuccinimide esters. Available at: [Link]

Sources

- 1. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]

- 7. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. peptide.com [peptide.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. americanpeptidesociety.org [americanpeptidesociety.org]

An In-depth Technical Guide to the Mechanism of Action of Z-Nva-Osu with Primary Amines

This guide provides a comprehensive exploration of the chemical principles and practical applications of Z-Nva-Osu, a specialized amino-reactive reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of its reaction with primary amines, offering field-proven insights to ensure successful and reproducible bioconjugation outcomes.

Introduction: Deconstructing this compound

This compound is a specific, amine-reactive chemical compound used in peptide synthesis and bioconjugation. To understand its function, we must first break down its nomenclature:

-

Z: Represents the Benzyloxycarbonyl group, a common amine-protecting group in peptide chemistry. It prevents the amine of the norvaline residue from self-reacting or participating in unwanted side reactions.[1][2]

-

Nva: Stands for Norvaline, a non-proteinogenic amino acid and an isomer of valine. Its linear side chain can offer unique steric properties in peptide and conjugate design.

-

Osu: Refers to the N-hydroxysuccinimide (NHS) ester. This is the workhorse of the molecule—an activated ester designed for efficient reaction with primary amines.[3][4][5]

In essence, this compound is an N-terminally protected norvaline amino acid that has been activated at its C-terminus with an NHS ester, rendering it highly reactive towards nucleophiles like primary amines.

The Core Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine (R-NH₂) is a classic nucleophilic acyl substitution .[4][6] The process is efficient and results in the formation of a highly stable amide bond, covalently linking the Z-Nva moiety to the target molecule.

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate.[4][6]

-

Leaving Group Departure: The tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide anion is an excellent leaving group due to its ability to stabilize the negative charge through resonance. Its departure results in the formation of a new, stable amide bond.[4][6]

The overall reaction is highly favorable and, under optimal conditions, proceeds to completion with high specificity for primary amines.

Caption: Nucleophilic attack by the amine on the NHS ester forms a tetrahedral intermediate, which collapses to yield a stable amide bond and the NHS leaving group.

The Critical Role of pH: Balancing Reactivity and Stability

The pH of the reaction medium is the single most important variable governing the success of an NHS ester conjugation.[3][6][7] It represents a critical trade-off between two competing processes: aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction).[6]

-

Amine Nucleophilicity: A primary amine must be in its deprotonated, free-base form (-NH₂) to act as a nucleophile. At acidic pH (below 7), the amine is predominantly in its protonated, ammonium form (-NH₃⁺), which is non-reactive.[3][7] As the pH increases above the amine's pKa, the concentration of the reactive -NH₂ form increases, accelerating the desired reaction.

-

NHS Ester Stability: The NHS ester is susceptible to hydrolysis by water, a reaction that also accelerates with increasing pH.[6][7][8] Hydrolysis cleaves the ester, rendering the reagent inactive.

The Causality: The optimal pH for NHS ester reactions is a compromise that maximizes amine reactivity while minimizing ester hydrolysis. For most proteins and biomolecules, this optimal window is pH 8.0-8.5 .[3][9][10] In this range, a sufficient concentration of primary amines is deprotonated to drive the reaction forward efficiently, while the rate of hydrolysis remains manageable.

| pH | Amine State | NHS Ester Half-Life (Approx.) | Reaction Outcome |

| < 7.0 | -NH₃⁺ (Protonated) | 4-5 hours (@ 0°C)[8] | Very slow to no reaction |

| 7.5 | -NH₂ / -NH₃⁺ Mix | ~2-3 hours (RT) | Moderate reaction rate |

| 8.3 | -NH₂ (Deprotonated) | ~30-60 minutes (RT) | Optimal balance, efficient conjugation [3][9] |

| > 9.0 | -NH₂ (Deprotonated) | Minutes[6][11] | Rapid hydrolysis competes with and reduces yield |

A Self-Validating Experimental Protocol: Protein Labeling

This protocol provides a robust, field-tested workflow for labeling a protein with this compound or a similar NHS ester. The inclusion of purification and characterization steps makes the system self-validating.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. lumiprobe.com [lumiprobe.com]

- 4. glenresearch.com [glenresearch.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

role of the Z protecting group in peptide synthesis

An In-depth Technical Guide on the Core Role of the Z Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group represents a cornerstone in the art of peptide synthesis. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a watershed moment, transforming the field from one of uncontrolled polymerizations to a discipline of precise, stepwise chemical construction[1]. This guide provides a deep dive into the Z-group, moving beyond simple definitions to explore the causality behind its application, its strategic advantages in complex syntheses, and the detailed protocols that ensure its successful implementation. We will examine its chemical properties, mechanisms of protection and deprotection, its orthogonality with other common protecting groups, and provide field-proven experimental methodologies.

The Genesis of Controlled Peptide Synthesis: The "Z" Revolution

Prior to the 1930s, the synthesis of peptides with a defined sequence was largely an insurmountable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to chaotic, random polymerization upon activation. The genius of the Bergmann-Zervas contribution was the concept of temporarily masking the amine's nucleophilicity with a group that was stable during peptide bond formation but could be removed under conditions that left the newly formed peptide bond intact. The Z-group was the first to elegantly solve this problem, thereby creating the field of modern, rational peptide synthesis.

Chemical Properties and Mechanism of the Z-Group

The Z-group is a carbamate formed between the amino group and benzyl chloroformate. Its stability and reactivity are dictated by the electronic properties of the benzyl carbamate linkage.

Introduction of the Z-Group: The Schotten-Baumann Reaction

The most common method for installing the Z-group is the Schotten-Baumann reaction, an acylation of the amino acid's N-terminus with benzyl chloroformate (Cbz-Cl) under basic conditions[2][3][4].

Mechanism of Z-Group Protection:

The reaction proceeds via nucleophilic acyl substitution. The base (e.g., Na₂CO₃, NaOH) deprotonates the amino group, enhancing its nucleophilicity. The activated amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate.

Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.

For substrates containing functionalities sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing residues), cleavage with a solution of hydrogen bromide in acetic acid is a robust alternative.[5]

Mechanism of Acidolysis:

The reaction proceeds via an SN2 mechanism. The carbamate oxygen is protonated by the strong acid, making it a good leaving group. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the protonated carbamate. The resulting carbamic acid is unstable and decarboxylates.

Orthogonality: The Z-Group in Modern Synthesis

In multi-step synthesis, orthogonality is the principle of selectively removing one protecting group without affecting others.[6] The Z-group's unique deprotection conditions make it an excellent orthogonal partner to the two other major amine protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Stability to Z-Group Cleavage |

| Benzyloxycarbonyl | Z, Cbz | Benzyl-O-(C=O)- | H₂/Pd, HBr/AcOH | - |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-(C=O)- | Strong Acid (e.g., TFA) | Stable to H₂/Pd |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base (e.g., Piperidine) | Stable to H₂/Pd and HBr/AcOH |

This orthogonality is critical for the synthesis of complex peptides, such as those with side-chain modifications or for the production of peptide fragments for convergent synthesis strategies.

Experimental Protocols

Protocol 1: Z-Group Protection of an Amino Acid (Schotten-Baumann)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool in an ice bath.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[7]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the Z-protected amino acid should form.

-

Extraction: Extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Representative Yields for Z-Protection:

| Amino Acid | Base | Typical Yield |

| Glycine | Na₂CO₃ | >90% [7] |

| Alanine | NaOH | ~95% [7] |

| Phenylalanine | NaHCO₃ | >90% [7] |

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation

-

Setup: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or slightly above) at room temperature. Monitor the reaction by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and easily removed.

Protocol 3: Z-Group Deprotection via HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

-

Reagent Addition: Add a solution of 33% (w/w) hydrogen bromide in acetic acid.

-

Reaction: Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours, depending on the substrate.[8] Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, the product can often be precipitated by the addition of cold diethyl ether and collected by filtration. Alternatively, the acetic acid can be removed under reduced pressure, and the residue can be worked up through an aqueous extraction.

-

Potential Side Reactions: Be aware that these harsh acidic conditions can lead to side reactions, such as acetylation of the newly deprotected amine if the reaction is heated.[9]

General Experimental Workflow:

Caption: A generalized workflow for the deprotection of a Z-protected peptide.

Conclusion

The benzyloxycarbonyl group is more than a historical footnote; it is a testament to the power of strategic chemical thinking. Its robust stability, ease of introduction, and, most importantly, its unique and reliable deprotection methods have solidified its place in the peptide chemist's toolbox. While newer protecting groups have been developed, particularly for solid-phase synthesis, the Z-group remains a highly relevant and often indispensable tool for solution-phase synthesis and for strategies requiring its specific orthogonality. A thorough understanding of its mechanisms and protocols, as detailed in this guide, empowers researchers to leverage its full potential in the synthesis of complex and biologically important peptides.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 2). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. [Link]

-

Kwon, K. H., Haussener, T., & Looper, R. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?[Link]

-

Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

-

Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit18.1. [Link]

-

Wikipedia contributors. (2023, November 13). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Norvaline in Peptide Chemistry

Abstract

Norvaline (Nva), a non-proteinogenic amino acid and a linear isomer of valine, has emerged as a powerful and versatile tool in peptide chemistry and drug development.[1][2] Unlike its proteinogenic counterparts, norvaline is not incorporated into polypeptides during ribosomal translation but can be strategically introduced through chemical synthesis.[1] This guide provides an in-depth technical overview of the applications of norvaline, detailing its role in modulating peptide structure, enhancing biological stability, and probing structure-activity relationships (SAR). We will explore the underlying chemical principles, provide actionable experimental protocols, and present case studies that illustrate its utility for researchers, medicinal chemists, and drug development professionals.

Introduction: The Unique Chemical Profile of Norvaline

Norvaline (L-α-aminopentanoic acid) is a five-carbon amino acid distinguished by its unbranched, n-propyl side chain.[1][3] This seemingly simple structural modification, a linear aliphatic chain in contrast to the branched side chains of its isomers valine (Val) and isoleucine (Ile), is the source of its unique utility in peptide design.[1][2][4]

While not one of the 20 canonical amino acids, norvaline is found in trace amounts in biological systems and is known for its distinct metabolic roles, most notably as a competitive inhibitor of the enzyme arginase.[1][3][5][6][7] By blocking arginase, norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production.[1][7] This biological activity has spurred research into its therapeutic potential for conditions like hypertension and neurodegenerative diseases.[1][3][5] However, its primary value in peptide chemistry lies in its application as a synthetic building block.

Table 1: Comparison of Physicochemical Properties of Norvaline and Related Aliphatic Amino Acids

| Amino Acid | Abbreviation | Side Chain Structure | Molecular Weight ( g/mol ) | Key Feature |

| Norvaline | Nva | -CH₂-CH₂-CH₃ | 117.15 | Linear, unbranched aliphatic |

| Valine | Val | -CH(CH₃)₂ | 117.15 | β-branched aliphatic |

| Leucine | Leu | -CH₂-CH(CH₃)₂ | 131.17 | γ-branched aliphatic |

| Isoleucine | Ile | -CH(CH₃)-CH₂-CH₃ | 131.17 | β-branched aliphatic |

| Alanine | Ala | -CH₃ | 89.09 | Smallest aliphatic |

The linear side chain of norvaline provides a unique steric and hydrophobic profile that can be exploited to fine-tune the properties of synthetic peptides.

Norvaline in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of norvaline into a peptide sequence is a straightforward process using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][8][9] The requisite building block, N-α-Fmoc-L-norvaline (Fmoc-Nva-OH), is commercially available and behaves predictably in standard synthesis cycles.

The key advantage of using Fmoc-Nva-OH is its compatibility with standard coupling reagents (e.g., HBTU, HATU, DIC) and piperidine-based Fmoc deprotection conditions.[8][10] Unlike β-branched amino acids like valine and isoleucine, which can sometimes present steric hindrance leading to slower or incomplete coupling reactions, the linear side chain of norvaline generally allows for efficient peptide bond formation.[11]

Workflow for Norvaline Incorporation via Fmoc-SPPS

The following diagram illustrates the standard cycle for adding a norvaline residue to a growing peptide chain on a solid support.

Caption: Automated Fmoc-SPPS cycle for norvaline incorporation.

Structural and Functional Impact of Norvaline Incorporation

The true power of norvaline lies in its ability to systematically modify the biophysical properties of a peptide. Its incorporation can lead to significant, predictable changes in secondary structure, stability, and biological activity.

Modulation of Peptide Helicity

The α-helix is a critical secondary structure motif that often mediates protein-protein interactions.[12] The propensity of an amino acid to favor or disfavor a helical conformation is a key consideration in peptide design. Studies have shown that linear, unbranched aliphatic side chains are potent helix stabilizers.[13][14] Norvaline, along with norleucine (Nle), has been identified as a helix-stabilizing residue.[15][16]

Causality: The stabilization arises from the reduced conformational entropy penalty. The linear side chain of norvaline has more rotational freedom in the coiled state. Upon folding into an α-helix, the restriction of this side chain is less entropically unfavorable compared to the restriction of a bulkier, β-branched side chain like valine, which destabilizes helices.[13][14] Therefore, substituting residues like valine or isoleucine with norvaline can be a rational strategy to increase or restore helicity in a peptide.

Enhancing Proteolytic Stability

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in vivo.[17][18][19] The incorporation of non-canonical amino acids is a well-established strategy to increase resistance to enzymatic cleavage.[17][20] Norvaline serves this purpose effectively by creating a non-natural recognition site for proteases.

Mechanism of Action: Proteases have high specificity for the side chains of the amino acids flanking the scissile peptide bond. By replacing a canonical amino acid at or near a cleavage site with norvaline, the peptide no longer fits optimally into the enzyme's active site. This steric hindrance or altered binding affinity slows down or completely prevents hydrolysis, thereby extending the peptide's circulatory half-life.[18]

Caption: Norvaline substitution hinders protease recognition and cleavage.

Probing Structure-Activity Relationships (SAR)

Norvaline is an excellent tool for SAR studies. As an isostere of leucine and an isomer of valine and isoleucine, it allows chemists to probe the importance of side-chain branching and steric bulk at a specific position within a peptide.[1][15][21]

-

Val/Ile → Nva Substitution: This substitution removes β-branching. If biological activity is retained or increased, it suggests that the steric bulk close to the peptide backbone is not critical or is even detrimental to receptor binding. If activity is lost, it confirms the importance of the branched structure for proper conformational positioning.

-

Leu → Nva Substitution: This substitution removes the γ-branching and shortens the side chain by one methylene group relative to norleucine. This allows for a fine-tuning of the hydrophobicity and steric footprint within a binding pocket.

-

Met → Nva Substitution: In cases where the oxidation of a methionine residue is a liability, norvaline can sometimes serve as a non-oxidizable replacement, preserving the general size and hydrophobicity.

Case Studies and Applications in Drug Discovery

Antimicrobial Peptides (AMPs)

AMPs are a promising class of therapeutics to combat antibiotic-resistant bacteria.[22][23][24] Their mechanism often involves membrane disruption, which is sensitive to the peptide's amphipathicity and helical structure.[23][24] Norvaline has been incorporated into synthetic AMPs to enhance their properties. Its helix-stabilizing nature can lead to a more defined amphipathic structure, improving membrane interaction.[15] Furthermore, the increased proteolytic resistance is crucial for in vivo applications. For example, replacing hydrophobic residues like valine or leucine with norvaline in β-hairpin or α-helical AMPs can modulate their therapeutic index—balancing antimicrobial potency against cytotoxicity to mammalian cells.[25][26]

Stapled Peptides

Stapled peptides are a novel class of therapeutics where an all-hydrocarbon brace is introduced to lock a peptide into an α-helical conformation.[12][27][28] This strategy dramatically increases helicity, proteolytic resistance, and cell permeability.[12][18][27] While the staple itself is formed using specialized non-canonical amino acids with olefinic side chains, norvaline can be used elsewhere in the sequence to further optimize the peptide's properties. Its helix-promoting tendency can complement the effect of the staple, and its use in SAR studies can help identify key binding epitopes without disrupting the overall helical fold.

Experimental Protocols

Protocol: Manual Fmoc-SPPS of a Norvaline-Containing Peptide

This protocol describes the manual synthesis of a model peptide (e.g., Ac-Ala-Ala-Nva-Ala-Ala-NH₂) on a Rink Amide resin.

Materials:

-

Rink Amide MBHA Resin (0.5 mmol/g loading)

-

Fmoc-Ala-OH, Fmoc-Nva-OH

-

Coupling Reagent: HBTU (0.5 M in DMF)

-

Base: DIPEA (2 M in NMP)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Solvents: DMF, DCM, NMP

-

Capping Solution: Acetic Anhydride/DIPEA/DMF (1:2:7)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

-

Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection: Drain DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling (Fmoc-Ala-OH):

-

In a separate vial, pre-activate Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the activation mixture to the resin. Agitate for 1-2 hours.

-

-

Washing: Repeat step 3.

-

Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids, using Fmoc-Nva-OH at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

N-terminal Acetylation: Add 2 mL of capping solution to the deprotected N-terminus and agitate for 30 minutes. Wash thoroughly.

-

Cleavage and Precipitation:

-

Wash the resin with DCM and dry under vacuum.

-

Add 2 mL of cleavage cocktail. Agitate for 2-3 hours.

-

Collect the filtrate into a centrifuge tube of cold diethyl ether.

-

Centrifuge to pellet the crude peptide. Wash the pellet with cold ether twice.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC. Confirm identity by mass spectrometry.

Protocol: Proteolytic Stability Assay

Materials:

-

Native Peptide and Norvaline-Modified Peptide (1 mg/mL stock in water)

-

Protease: Trypsin (1 mg/mL stock in 1 mM HCl)

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 10% TFA in Acetonitrile

Methodology:

-

Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions (50 µL total volume):

-

Test Reaction (Nva): 40 µL PBS, 5 µL Nva-Peptide stock, 5 µL Trypsin stock.

-

Control Reaction (Native): 40 µL PBS, 5 µL Native Peptide stock, 5 µL Trypsin stock.

-

Negative Controls: Prepare identical reactions but replace the trypsin stock with 1 mM HCl.

-

-

Incubation: Incubate all tubes at 37°C.

-

Time Points: At t=0, 1h, 2h, 4h, 8h, and 24h, withdraw a 10 µL aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 40 µL of the quenching solution.

-

Analysis: Analyze the quenched samples by RP-HPLC or LC-MS. Monitor the disappearance of the main peptide peak over time.

-

Data Interpretation: Plot the percentage of remaining intact peptide versus time for both the native and norvaline-modified peptides to compare their relative stability.

Conclusion and Future Outlook

Norvaline is a non-canonical amino acid that provides a simple yet potent modification for peptide chemists.[1] Its linear side chain offers a unique combination of hydrophobicity and steric properties that can be used to rationally design peptides with enhanced characteristics. The primary applications—increasing helical stability and improving resistance to proteolytic degradation—directly address two of the most significant challenges in peptide drug development.[15][17] As our understanding of peptide structure and function deepens, the strategic incorporation of building blocks like norvaline will continue to be a cornerstone of designing next-generation peptide therapeutics, from enzyme inhibitors to cell-penetrating stapled peptides.[3][27]

References

-

LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

-

Pokrovskaia, K. G., et al. (2015). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Journal of Vasomedicine. [Link]

-

Toniolo, C., et al. (1976). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Biopolymers. [Link]

-

Di Maria, F., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Chemistry. [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]

-

Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences. [Link]

-

Patel, P., et al. (2024). Construction of C5‐Indole Unnatural Amino Acid Motifs via Diastereoselective Pd(II)‐Catalyzed β‐C(sp)‐H Functionalization. European Journal of Organic Chemistry. [Link]

-

Han, M., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry. [Link]

-

Savelski, A., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling. [Link]

-

Creative Biolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

-

Han, M., et al. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry. [Link]

-

Vágner, J., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

-

AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. [Link]

-

Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Toniolo, C., & Pysh, E. S. (1976). Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society. [Link]

-

Arafat, M., et al. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast Research Portal. [Link]

-

Lee, J. S., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

-

Wikipedia. (n.d.). Stapled peptide. [Link]

-

Dong, N., et al. (2015). Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. [Link]

-

Tews, J. K., et al. (1986). Tissue amino acids in rats fed norleucine, norvaline, homoarginine or other amino acid analogues. The Journal of Nutrition. [Link]

-

Zhang, H., et al. (2020). Fine Tuning the Properties of Stapled Peptides by Stereogenic α‐Amino Acid Bridges. Angewandte Chemie. [Link]

- Kumar, P., et al. (2017). Anti-microbial peptides.

-

Sal-amero, M., et al. (2002). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

-

Wang, G. (2021). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. International Journal of Molecular Sciences. [Link]

-

Le, C., et al. (2020). Synthetic Peptide Libraries Designed From a Minimal Alpha-Helical Domain of AS-48-Bacteriocin Homologs Exhibit Potent Antibacterial Activity. Frontiers in Chemistry. [Link]

-

Zylstra, E. J., et al. (2023). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Pharmaceutical Investigation. [Link]

-

Knotts, T. A., et al. (2008). Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices. Chemical Communications. [Link]

-

Study.com. (n.d.). What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. [Link]

-

Zasloff, M. (2010). Antimicrobial Peptides: Primeval Molecules or Future Drugs?. PLoS Pathogens. [Link]

-

Padmanabhan, S., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PMC. [Link]

-

Scribd. (n.d.). Proteolytic Stability Peptides. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]